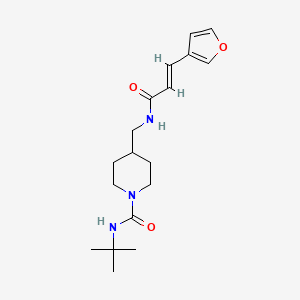

(E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-[[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-18(2,3)20-17(23)21-9-6-14(7-10-21)12-19-16(22)5-4-15-8-11-24-13-15/h4-5,8,11,13-14H,6-7,9-10,12H2,1-3H3,(H,19,22)(H,20,23)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLFJEARVHLHGM-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

Attachment of the Furan-3-yl Acrylamide Moiety: This step involves the reaction of the piperidine derivative with furan-3-yl acrylamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide moiety can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced acrylamide derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and activity assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity. The furan-3-yl acrylamide moiety could be involved in covalent binding to target proteins, while the piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Core Scaffold: The target compound shares the piperidine-1-carboxamide core with 15b, 15c, and 15e, but differs from chidamide’s benzamide scaffold.

- Substituent Diversity: Aromatic Heterocycles: The furan-3-yl group in the target compound is electron-rich, contrasting with the pyridinyl (chidamide) or cyano-substituted pyrimidinyl (15b, 15c) groups. Furan may influence metabolic stability or π-π stacking interactions . Linker Flexibility: The acrylamido-methyl linker in the target compound and chidamide provides rigidity, whereas 15e uses a phenoxy linker, which may alter spatial orientation .

- Bioactivity : While chidamide is clinically validated for HDAC inhibition, 15e demonstrates antiviral activity, suggesting substituent-dependent target selectivity .

Acrylamido Linker Formation ( vs. ):

- : Diarylpyrimidine analogs (15b, 15c) are synthesized via acrylamido coupling using standard condensation reagents, achieving >79% yields .

- : Chidamide’s acrylamido linker is formed using HBTU, a stable alternative to CDI, ensuring high purity (99.76%) .

Pharmacological and Physicochemical Properties

- Melting Points : 15b and 15c exhibit high melting points (253–273°C), indicative of crystalline stability, likely due to their bulky tert-butyl and pyrimidinyl groups .

- Purity and Yield : Chidamide’s optimized synthesis achieves 99.76% purity, underscoring the importance of reagent selection (e.g., HBTU over CDI) for industrial applications .

- Antiviral Activity : Compound 15e’s EC50 values (0.82–1.34 µM) against Chikungunya virus suggest that tert-butyl carboxamides with triazolopyrimidine substituents are potent antivirals, though furan-based analogs remain untested .

Biological Activity

(E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide, with the CAS number 1798406-94-6, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 333.4 g/mol. The compound features a piperidine ring, which is known for its presence in various pharmacologically active compounds, and incorporates both furan and acrylamide functionalities that may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with specific molecular targets such as enzymes or receptors, modulating cellular signaling pathways. For instance, studies have shown that derivatives of piperidine can inhibit various kinases, which are crucial in signaling pathways related to cell proliferation and survival .

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. This could be attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : The furan moiety present in the compound has been associated with anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Some research has indicated that piperidine derivatives can offer neuroprotective benefits, possibly by modulating neurotransmitter systems or reducing oxidative stress.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Below are summarized findings from various research efforts:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

- Case Study on Neuroprotection : In a model of neurodegeneration, treatment with this compound led to improved neuronal survival rates compared to untreated controls.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

- Formation of the piperidine ring.

- Introduction of the tert-butyl group.

- Coupling with furan-acrylamide moieties through standard coupling reactions.

The optimization of these synthetic routes is crucial for enhancing yield and purity, which directly impacts biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.